molecular formula C15H10F3N3O2S B10919514 3-(thiophen-2-yl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-(thiophen-2-yl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10919514
M. Wt: 353.3 g/mol
InChI Key: NIXUZEKDSCIIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a thienyl group, a trifluoromethylbenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other derivatives.

    Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Thienyl)-N~5~-[3-(Trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its thienyl, trifluoromethylbenzyl, and oxadiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10F3N3O2S

Molecular Weight

353.3 g/mol

IUPAC Name

3-thiophen-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H10F3N3O2S/c16-15(17,18)10-4-1-3-9(7-10)8-19-13(22)14-20-12(21-23-14)11-5-2-6-24-11/h1-7H,8H2,(H,19,22)

InChI Key

NIXUZEKDSCIIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.